Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate
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Description
Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H15F3N2O2 and its molecular weight is 360.336. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical structure of 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide involves a complex interplay of heterocyclic frameworks, indicative of its potential for diverse biological and chemical applications. In the realm of synthetic chemistry, studies have demonstrated methodologies for constructing similar compounds with elaborate heterocyclic systems. For instance, the synthesis of complex thiazole and pyrrole derivatives has been reported, underscoring the intricate reactions and characterizations pivotal for developing compounds with enhanced properties (Vovk et al., 2010).
Biological Activity and Potential Applications
The structural elements present in 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide, such as the thiazole and pyrrole moieties, are frequently observed in molecules with significant biological activities. Research on similar structures has revealed potential antibacterial properties, offering insights into the antimicrobial potential of these compounds. For example, a study on pyrazole derivatives highlighted their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting that compounds with related structural frameworks could serve as leads for developing new antibacterial agents (Palkar et al., 2017).
Cheminformatics and Drug Design
The intricate structure of 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide also presents an interesting case for cheminformatics, where computational tools can predict its biological activity, drug-likeness, and potential therapeutic applications. Studies involving similar compounds have utilized computational models to predict biological activity, demonstrating the utility of theoretical approaches in guiding experimental drug discovery efforts. For instance, research on thiazole-aminopiperidine hybrids as inhibitors for Mycobacterium tuberculosis GyrB ATPase has shown how molecular hybridization and computational predictions can lead to the identification of compounds with specific biological targets (Jeankumar et al., 2013).
Properties
IUPAC Name |
methyl 8-methyl-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-5-3-8-14-15(10-16(18(25)26-2)24-17(11)14)23-13-7-4-6-12(9-13)19(20,21)22/h3-10H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQCIVUQRHZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.